molecular formula C20H30Cl2Ti B1143561 Bis(pentamethylcyclopentadienyl) titanium dichloride CAS No. 11136-36-0

Bis(pentamethylcyclopentadienyl) titanium dichloride

Cat. No.: B1143561
CAS No.: 11136-36-0
M. Wt: 389.2 g/mol
InChI Key: LFMFRUBOWDXPAI-UHFFFAOYSA-L
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Description

Bis(pentamethylcyclopentadienyl) titanium dichloride: is an organometallic compound with the chemical formula C20H30Cl2Ti . It is commonly used in various fields of chemistry due to its unique properties and reactivity. The compound is characterized by the presence of two pentamethylcyclopentadienyl ligands and two chloride ligands coordinated to a central titanium atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(pentamethylcyclopentadienyl) titanium dichloride typically involves the reaction of titanium tetrachloride with pentamethylcyclopentadiene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction can be represented as follows:

TiCl4+2C5Me5H(C5Me5)2TiCl2+2HCl\text{TiCl}_4 + 2 \text{C}_5\text{Me}_5\text{H} \rightarrow \text{(C}_5\text{Me}_5\text{)}_2\text{TiCl}_2 + 2 \text{HCl} TiCl4​+2C5​Me5​H→(C5​Me5​)2​TiCl2​+2HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified by recrystallization or sublimation.

Chemical Reactions Analysis

Types of Reactions: Bis(pentamethylcyclopentadienyl) titanium dichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to form lower oxidation state species.

    Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of Grignard reagents or organolithium compounds.

Major Products Formed:

    Oxidation: Higher oxidation state titanium complexes.

    Reduction: Lower oxidation state titanium complexes.

    Substitution: Various substituted titanium complexes depending on the substituent used.

Mechanism of Action

The mechanism of action of bis(pentamethylcyclopentadienyl) titanium dichloride involves its ability to coordinate with various ligands and undergo redox reactions. The compound can interact with biological molecules, such as DNA, through coordination with nitrogen and oxygen atoms. This interaction can lead to the formation of reactive oxygen species, which can induce cell death in cancer cells . The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to involve the disruption of cellular processes and induction of apoptosis.

Comparison with Similar Compounds

Uniqueness: Bis(pentamethylcyclopentadienyl) titanium dichloride is unique due to the presence of pentamethylcyclopentadienyl ligands, which provide steric protection and enhance the stability of the compound. This makes it more reactive and versatile in various chemical reactions compared to its analogs .

Properties

CAS No.

11136-36-0

Molecular Formula

C20H30Cl2Ti

Molecular Weight

389.2 g/mol

IUPAC Name

1,2,3,4,5-pentamethylcyclopenta-1,3-diene;titanium(4+);dichloride

InChI

InChI=1S/2C10H15.2ClH.Ti/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*1-5H3;2*1H;/q2*-1;;;+4/p-2

InChI Key

LFMFRUBOWDXPAI-UHFFFAOYSA-L

SMILES

CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Cl-].[Cl-].[Ti+4]

Canonical SMILES

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Ti+4]

Origin of Product

United States

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